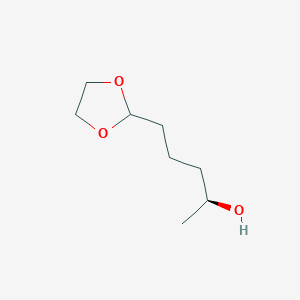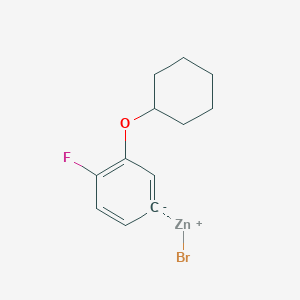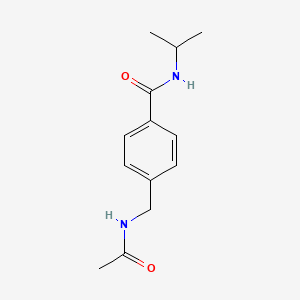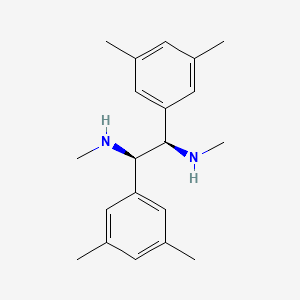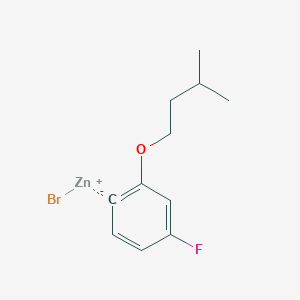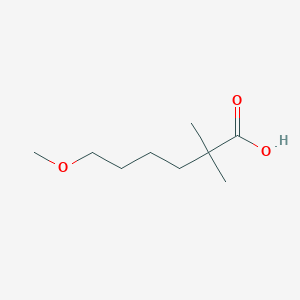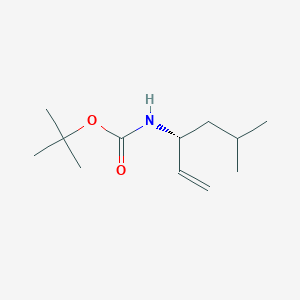
tert-Butyl (R)-(5-methylhex-1-en-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ®-(5-methylhex-1-en-3-yl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This particular compound features a tert-butyl group, which is known for its steric hindrance and stability, making it useful in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ®-(5-methylhex-1-en-3-yl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants. Common bases used include triethylamine (Et3N) or sodium hydroxide (NaOH). The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon of Boc2O, followed by elimination of carbon dioxide and tert-butyl alcohol .
Industrial Production Methods: Industrial production of tert-butyl carbamates often employs continuous flow reactors to enhance efficiency and yield. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations. The use of catalysts, such as palladium or copper, can further improve the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl ®-(5-methylhex-1-en-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carbamates or amides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the carbamate to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, leading to the formation of substituted carbamates.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Amides, carbamates
Reduction: Amines
Substitution: Substituted carbamates
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, tert-butyl ®-(5-methylhex-1-en-3-yl)carbamate is used as a protecting group for amines. The tert-butyl group provides steric hindrance, making it stable under various reaction conditions. It can be easily removed using acidic conditions, such as trifluoroacetic acid (TFA) .
Biology and Medicine: The compound is used in the synthesis of pharmaceuticals, particularly in the protection of amino groups during peptide synthesis. Its stability and ease of removal make it an ideal protecting group in multi-step syntheses .
Industry: In the agrochemical industry, tert-butyl carbamates are used as intermediates in the synthesis of pesticides and herbicides. Their stability and reactivity make them suitable for large-scale production .
Mecanismo De Acción
The mechanism of action of tert-butyl ®-(5-methylhex-1-en-3-yl)carbamate involves the formation of a stable carbamate linkage. The tert-butyl group provides steric hindrance, preventing unwanted side reactions. The compound can be cleaved under acidic conditions, releasing the free amine and tert-butyl alcohol. This property is particularly useful in peptide synthesis, where the protecting group can be removed without affecting other functional groups .
Comparación Con Compuestos Similares
- tert-Butyl carbamate
- tert-Butyl N-methylcarbamate
- tert-Butyl N-ethylcarbamate
Comparison: tert-Butyl ®-(5-methylhex-1-en-3-yl)carbamate is unique due to its specific structure, which includes a chiral center and an unsaturated hexyl chain. This structure provides distinct reactivity and stability compared to other tert-butyl carbamates. The presence of the chiral center allows for enantioselective synthesis, making it valuable in the production of chiral pharmaceuticals .
Propiedades
Fórmula molecular |
C12H23NO2 |
|---|---|
Peso molecular |
213.32 g/mol |
Nombre IUPAC |
tert-butyl N-[(3R)-5-methylhex-1-en-3-yl]carbamate |
InChI |
InChI=1S/C12H23NO2/c1-7-10(8-9(2)3)13-11(14)15-12(4,5)6/h7,9-10H,1,8H2,2-6H3,(H,13,14)/t10-/m0/s1 |
Clave InChI |
OOYLKAHPLMLJPK-JTQLQIEISA-N |
SMILES isomérico |
CC(C)C[C@H](C=C)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)CC(C=C)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


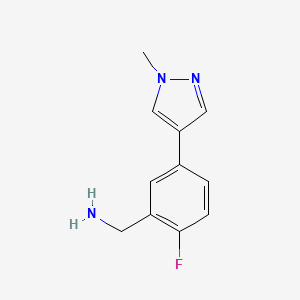
![8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14888255.png)
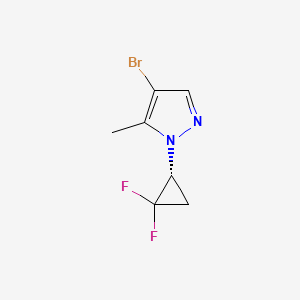

![(R)-3-([1,1'-Biphenyl]-4-yl)-2-(benzylamino)propan-1-ol](/img/structure/B14888269.png)
